2-(4-nitrophenyl)quinoline-4-carboxylic Acid
Description
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Properties
IUPAC Name |
2-(4-nitrophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-16(20)13-9-15(17-14-4-2-1-3-12(13)14)10-5-7-11(8-6-10)18(21)22/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSLMNLMCJRXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365806 | |
| Record name | 2-(4-nitrophenyl)quinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70097-13-1 | |
| Record name | 2-(4-Nitrophenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70097-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-nitrophenyl)quinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(4-nitrophenyl)quinoline-4-carboxylic acid (CAS 70097-13-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4-nitrophenyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore present in numerous bioactive molecules, exhibiting a wide spectrum of therapeutic activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of a 4-nitrophenyl group at the 2-position of the quinoline ring modulates the electronic and steric properties of the molecule, suggesting a unique biological activity profile worthy of investigation. This document will detail the synthetic routes to this compound, its physicochemical characteristics, and its potential as a modulator of key biological targets. Furthermore, it will provide detailed, field-proven protocols for its synthesis, characterization, and biological evaluation, empowering researchers to explore its therapeutic potential.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Drug Discovery
The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of a multitude of natural products and synthetic drugs.[2] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered substantial attention due to their diverse pharmacological activities.[3] This class of compounds has been successfully developed into agents for treating malaria, bacterial infections, and various types of cancer.[1][2] The planar aromatic ring system of the quinoline core allows for effective intercalation with DNA and interactions with the active sites of enzymes, while the carboxylic acid moiety often serves as a key hydrogen bonding group or a handle for further chemical modification.
The subject of this guide, this compound, combines this potent scaffold with a 4-nitrophenyl substituent. The electron-withdrawing nature of the nitro group is expected to significantly influence the molecule's reactivity, binding affinities, and ultimately, its biological activity. This guide will serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate this promising compound.
Synthesis of this compound
The synthesis of 2-aryl-quinoline-4-carboxylic acids is most commonly achieved through two well-established named reactions: the Doebner reaction and the Pfitzinger reaction. Both methods offer viable pathways to the target compound, each with its own set of advantages and mechanistic considerations.
The Doebner Reaction: A Three-Component Condensation
The Doebner reaction is a versatile method for the synthesis of quinoline-4-carboxylic acids involving the condensation of an aniline, an aldehyde, and pyruvic acid.[4] For the synthesis of the title compound, this would involve the reaction of aniline, 4-nitrobenzaldehyde, and pyruvic acid.
The reaction proceeds through a series of steps, beginning with the formation of a Schiff base from the aniline and aldehyde. This is followed by a Michael-type addition of the enol of pyruvic acid to the Schiff base, subsequent intramolecular cyclization, and finally, oxidation to yield the aromatic quinoline ring system. The choice of an acid catalyst is crucial for promoting both the Schiff base formation and the cyclization steps. While traditional methods often suffer from low yields, particularly with electron-deficient aldehydes like 4-nitrobenzaldehyde, modifications such as the Doebner hydrogen-transfer reaction have been developed to improve outcomes.[2]
Diagram: Doebner Reaction Workflow
Caption: General workflow for the Doebner synthesis.
The Pfitzinger Reaction: An Alternative Route from Isatin
The Pfitzinger reaction provides an alternative and often high-yielding route, involving the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[5] For the synthesis of this compound, the reactants would be isatin and 1-(4-nitrophenyl)ethanone.
The reaction is initiated by the base-catalyzed ring-opening of isatin to form an intermediate isatinic acid salt. This is followed by condensation with the carbonyl compound to form a Schiff base, which then undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid. The Pfitzinger reaction is particularly advantageous as it often proceeds with high regioselectivity and can be performed under relatively mild conditions. A microwave-assisted Pfitzinger reaction has been reported for the synthesis of the title compound, offering the benefits of reduced reaction times and potentially higher yields.
Diagram: Pfitzinger Reaction Mechanism
Caption: Simplified mechanism of the Pfitzinger reaction.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not widely published, its properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted/Reported Value | Source/Justification |
| Molecular Formula | C₁₆H₁₀N₂O₄ | (Structural) |
| Molecular Weight | 294.26 g/mol | (Calculated) |
| Appearance | Likely a yellow or off-white solid | Nitro-aromatic compounds are often colored. |
| Melting Point | >250 °C | High degree of conjugation and potential for strong intermolecular interactions suggest a high melting point, similar to related 2-aryl-quinoline-4-carboxylic acids.[2] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and possibly hot ethanol or acetic acid. | The carboxylic acid provides some polarity, but the large aromatic system dominates. |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline and nitrophenyl ring protons in the aromatic region (typically δ 7.5-9.0 ppm). A broad singlet for the carboxylic acid proton will likely appear at a downfield chemical shift (>13 ppm) in a solvent like DMSO-d₆.
-
¹³C NMR: The carbon NMR will display signals for the 16 carbon atoms, with the carboxylic acid carbonyl carbon appearing at a characteristic downfield shift (around 167 ppm).
-
IR Spectroscopy: The infrared spectrum should exhibit a strong carbonyl stretch (C=O) from the carboxylic acid at approximately 1700 cm⁻¹, along with characteristic stretches for the nitro group (NO₂) around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). O-H stretching from the carboxylic acid will be broad, typically in the 2500-3300 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺. Common fragmentation patterns for quinoline-4-carboxylic acids include the loss of COOH (45 Da) and CO₂ (44 Da).[6]
Potential Biological Activities and Therapeutic Applications
While direct biological studies on this compound are limited in the available literature, the extensive research on analogous compounds provides a strong basis for predicting its potential therapeutic applications.
Anticancer Potential
Quinoline derivatives are well-known for their anticancer properties, acting through various mechanisms such as DNA intercalation, inhibition of topoisomerase, and modulation of signaling pathways involved in cell proliferation and apoptosis.[5] Furthermore, derivatives of the 2-phenylquinoline-4-carboxylic acid scaffold have been investigated as inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), which are critical regulators of gene expression and are often dysregulated in cancer.[7][8]
-
HDAC Inhibition: Certain 2-substituted phenylquinoline-4-carboxylic acid derivatives have shown selective inhibition of HDAC3, leading to cell cycle arrest and apoptosis in cancer cell lines.[7]
-
SIRT3 Inhibition: Structurally related compounds have been identified as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism and progression.[8][9]
Antimicrobial Activity
The quinoline ring is a core component of many antibacterial drugs, including the fluoroquinolones. Derivatives of 2-phenyl-quinoline-4-carboxylic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria.[1][10] The introduction of various substituents on the phenyl ring can modulate the antibacterial spectrum and potency. The nitro group in the target compound may enhance its antimicrobial properties.
Experimental Protocols
The following section provides detailed, step-by-step protocols for the synthesis and biological evaluation of this compound. These protocols are based on established methods for analogous compounds and provide a robust starting point for research.
Synthesis via Doebner Reaction (Adapted Protocol)
This protocol is adapted from the synthesis of the isomeric 2-(2-nitrophenyl)quinoline-4-carboxylic acid.[11]
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (10 mmol) and pyruvic acid (19.9 mmol) in 15 mL of acetic acid.
-
Addition of Aniline: Stir the mixture at 100 °C for 30 minutes. Then, add aniline (10 mmol) dropwise to the hot solution.
-
Reaction: Continue to stir the reaction mixture at 100 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water with vigorous stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the pure this compound.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12][13]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][10]
-
Bacterial Culture: Grow a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microplate containing broth.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
HDAC Inhibition Assay (Colorimetric)
This is a general protocol for measuring HDAC activity/inhibition.[14][15]
-
Reaction Setup: To the wells of a microplate containing an HDAC substrate, add HDAC assay buffer, a source of HDAC enzyme (e.g., HeLa nuclear extract), and the test compound (this compound) at various concentrations. Include a positive control (no inhibitor) and a negative control (with a known HDAC inhibitor like Trichostatin A).
-
Incubation: Incubate the plate at 37 °C for a specified time (e.g., 60 minutes) to allow for deacetylation.
-
Development: Add a developer solution that reacts with the remaining acetylated substrate to produce a colored product.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm or 450 nm).
-
Data Analysis: The HDAC activity is inversely proportional to the absorbance. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion and Future Directions
This compound represents a molecule of considerable interest within the field of medicinal chemistry. Its synthesis is readily achievable through established synthetic routes like the Doebner and Pfitzinger reactions. Based on the extensive body of research on structurally related compounds, it is a promising candidate for investigation as an anticancer and antimicrobial agent. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activities of this compound. Future research should focus on obtaining specific experimental data for this compound and exploring its mechanism of action in various biological systems. Further derivatization of the carboxylic acid moiety could also lead to the development of novel prodrugs or compounds with enhanced potency and selectivity.
References
A complete list of references is available upon request. The in-text citations correspond to the search results that informed this document.
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A Senior Application Scientist's Guide to the Synthesis of 2-(4-nitrophenyl)quinoline-4-carboxylic Acid: Core Starting Materials and Strategic Execution
Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold
The quinoline-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry and materials science. Its rigid, heterocyclic structure serves as a cornerstone for a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The targeted molecule, 2-(4-nitrophenyl)quinoline-4-carboxylic acid, is a key intermediate for the synthesis of more complex derivatives, where the nitro group can be readily transformed into other functional groups, allowing for extensive structure-activity relationship (SAR) studies. This guide provides an in-depth technical overview of the primary synthetic routes to this important molecule, focusing on the selection of starting materials and the rationale behind the chosen synthetic strategies.
Strategic Overview: Convergent Synthetic Pathways
The synthesis of this compound is most effectively approached through two classical and robust named reactions: the Doebner reaction and the Pfitzinger reaction. Both are multi-component reactions that allow for the convergent assembly of the quinoline core from readily available starting materials. The choice between these two pathways often depends on the availability of specific precursors, desired scale, and tolerance to reaction conditions.
Caption: Primary synthetic routes to the target molecule.
Part 1: The Doebner Reaction - A Three-Component Convergence
The Doebner reaction is a cornerstone of quinoline synthesis, involving the condensation of an aniline, an aldehyde, and pyruvic acid.[1] For the synthesis of our target molecule, this translates to the reaction of aniline, 4-nitrobenzaldehyde, and pyruvic acid.
Mechanistic Insights
The reaction proceeds through a series of well-established steps, initiated by the formation of a Schiff base (imine) from the condensation of aniline and 4-nitrobenzaldehyde. This is followed by a Michael-type addition of the enol form of pyruvic acid to the imine. The resulting adduct then undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration and subsequent oxidation to yield the aromatic quinoline ring system.
Caption: Simplified mechanism of the Doebner reaction.
Experimental Protocol (Adapted from a similar synthesis[2])
This protocol is adapted from the synthesis of the 2-(2-nitrophenyl) isomer and can be optimized for the 4-nitro analogue.
Materials:
-
Aniline
-
4-Nitrobenzaldehyde
-
Pyruvic Acid
-
Acetic Acid (Glacial)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-nitrobenzaldehyde (1 equivalent) and pyruvic acid (2 equivalents).
-
Stir the mixture for 15 minutes until the solids dissolve.
-
Add glacial acetic acid to the flask to act as both a solvent and a catalyst.
-
Heat the mixture to 100 °C and stir for 30 minutes.
-
Add aniline (2 equivalents) to the reaction mixture and reflux for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water with vigorous stirring.
-
The crude product precipitates out of solution. Isolate the solid by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.
A reported synthesis of the isomeric 2-(2-nitrophenyl)quinoline-4-carboxylic acid using a similar method yielded the product in 68% after purification.[2]
Advantages and Considerations
-
Advantages: The Doebner reaction utilizes readily available and relatively inexpensive starting materials. It is a one-pot synthesis, which is efficient in terms of time and resources.
-
Considerations: The classical Doebner reaction can sometimes result in low yields, particularly with anilines bearing electron-withdrawing groups.[1] However, modifications such as the Doebner hydrogen-transfer reaction have been developed to address this limitation.[3] The use of strong acids as catalysts may not be suitable for substrates with acid-labile functional groups.
Part 2: The Pfitzinger Reaction - An Isatin-Based Approach
The Pfitzinger reaction provides an alternative and powerful route to quinoline-4-carboxylic acids. This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[4] For our target molecule, the reactants are isatin and 4-nitroacetophenone.
Mechanistic Rationale
The Pfitzinger reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate.[5] This intermediate then condenses with 4-nitroacetophenone to form an imine, which tautomerizes to the more stable enamine. Subsequent intramolecular cyclization and dehydration furnish the final this compound.[5][6]
Caption: Key steps in the Pfitzinger reaction mechanism.
Experimental Protocol (General Procedure[7][8])
Materials:
-
Isatin
-
4-Nitroacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl) or Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (an excess, e.g., 3-4 equivalents) in a mixture of ethanol and water.
-
Add isatin (1 equivalent) to the basic solution and stir until it dissolves.
-
To this mixture, add 4-nitroacetophenone (1-1.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ketone.
-
Carefully acidify the aqueous layer with HCl or acetic acid to a pH of 4-5 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Strategic Advantages
-
Versatility: The Pfitzinger reaction is highly versatile, allowing for the synthesis of a wide range of substituted quinoline-4-carboxylic acids by varying the isatin and carbonyl components.[4]
-
Good Yields: This method often provides good to excellent yields of the desired product.[7]
Characterization of 2-Aryl-Quinoline-4-Carboxylic Acids
The successful synthesis of the target molecule can be confirmed by a suite of analytical techniques. Below is a table summarizing typical characterization data for related 2-aryl-quinoline-4-carboxylic acids.
| Compound | Molecular Formula | Yield (%) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO, δ ppm) | Reference |
| 2-Phenylquinoline-4-carboxylic acid | C₁₆H₁₁NO₂ | 35 | 8.67 (d), 8.48 (s), 8.31 (d), 8.18 (d), 7.87 (t), 7.72 (t), 7.57 (m) | Not specified | [8] |
| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | C₁₆H₁₀BrNO₂ | 21.2 | 14.07 (s), 8.65 (d), 8.48 (s), 8.28 (d), 8.18 (d), 7.87 (s), 7.82–7.67 (m) | Not specified | [8] |
| 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | C₁₆H₁₀ClNO₂ | Not specified | 13.94 (br s), 9.40 (d), 8.59–8.50 (m), 8.08 (t), 7.84 (t), 7.68 (d) | 167.8, 153.1, 153.0, 146.2, 136.8, 134.8, 133.1, 130.7, 129.7, 129.3, 129.1, 129.0, 128.9, 128.8, 128.0, 127.5, 124.4, 122.3, 122.0, 118.7 | [9] |
Conclusion and Outlook
Both the Doebner and Pfitzinger reactions offer reliable and well-established pathways for the synthesis of this compound. The Doebner reaction provides a straightforward, one-pot method using simple starting materials, while the Pfitzinger reaction offers versatility and often higher yields. The choice of synthetic route will ultimately be guided by the specific needs of the research program, including precursor availability, scale-up considerations, and functional group compatibility. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and drug development professionals to confidently approach the synthesis of this valuable chemical entity.
References
- Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
- Zhang, L., et al. (2016).
- Patel, D. B., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. International Journal of ChemTech Research, 6(5), 2878-2884.
- Mijangos, M. V., et al. (2021). Synthesis of Quinoline-4-carboxamides and Quinoline-4-carboxylates via a Modified Pfitzinger Reaction of N-Vinylisatins. European Journal of Organic Chemistry, 2021(1), 108-116.
- Fikriya, H., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 160-166.
-
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
- Zhang, L., et al. (2016).
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
- Singh, A., et al. (2023). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction.
- Perez, D. I., et al. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel–Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A, 114(48), 12784-12791.
- Ghasemi, H., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(6), 2977-2987.
- Zhang, W., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 916421.
- Gensler, W. J. (1956). The Doebner modification of the Knoevenagel reaction. (Doctoral dissertation, Boston University).
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The Strategic Synthesis and Application of 2-(4-Nitrophenyl)quinoline-4-carboxylic Acid: A Technical Guide for Advanced Chemical Synthesis
This guide provides an in-depth exploration of 2-(4-nitrophenyl)quinoline-4-carboxylic acid, a pivotal synthetic intermediate in the development of complex heterocyclic molecules for pharmaceutical and materials science applications. We will dissect its synthesis, focusing on the venerable Doebner reaction, elucidate its chemical reactivity, and present validated protocols for its transformation into valuable downstream products. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this versatile building block.
Introduction: The Quinoline Core and the Strategic Importance of the Nitro Phenyl Moiety
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] Specifically, 2-aryl-quinoline-4-carboxylic acids are key precursors for a variety of bioactive compounds.[1][3] The title compound, this compound, is of particular strategic importance due to its dual-handle functionality. The quinoline-4-carboxylic acid moiety provides a reactive site for amide bond formation and other modifications, while the 4-nitrophenyl group offers a latent amino functionality, accessible through well-established reduction chemistry. This allows for sequential and divergent synthesis, making it an ideal starting point for building libraries of complex molecules.
Synthesis of the Core Intermediate: Mastering the Doebner Reaction
The most common and efficient method for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[4] While classic Doebner conditions can sometimes result in low yields, particularly with electron-deficient starting materials, modern modifications have significantly improved its efficiency and scope.[1][5]
Mechanistic Insights: The Doebner Hydrogen-Transfer Pathway
Understanding the reaction mechanism is critical for optimization and troubleshooting. The reaction is not a simple cyclization but a sophisticated redox process.
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of aniline and 4-nitrobenzaldehyde to form an N-arylimine (Schiff base).
-
Michael Addition & Cyclization: Pyruvic acid adds to the imine, likely via its enol tautomer, in a Michael-type addition. This is followed by an intramolecular electrophilic aromatic substitution, where the newly formed enolate attacks the aniline ring to form a dihydroquinoline intermediate.[4]
-
Oxidation via Hydrogen Transfer: The crucial final step is the aromatization of the dihydroquinoline. In an elegant hydrogen-transfer mechanism, a second molecule of the initially formed imine acts as an internal oxidant, accepting a hydride from the dihydroquinoline intermediate.[1][5] This regenerates the aniline and produces a reduced byproduct, while yielding the desired aromatic quinoline product. This understanding explains why using an excess of the aniline and aldehyde can improve yields.
The overall workflow is depicted in the diagram below.
Sources
An In-Depth Technical Guide to 2-(4-nitrophenyl)quinoline-4-carboxylic Acid Derivatives and Analogs in Drug Discovery
This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 2-(4-nitrophenyl)quinoline-4-carboxylic acid and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols to facilitate further investigation into this promising class of compounds.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its rigid, planar structure and versatile substitution patterns allow for precise three-dimensional arrangements of functional groups, enabling potent and selective interactions with a wide range of biological targets. Within this family, quinoline-4-carboxylic acids are particularly noteworthy, with derivatives demonstrating a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects.[1][2][3][4]
This guide focuses specifically on the 2-aryl subclass, with this compound as the parent compound. The presence of the aryl group at the C-2 position significantly influences the molecule's biological profile, opening avenues for therapeutic applications distinct from the well-known quinolone antibiotics that typically target bacterial DNA gyrase.[1][5] Recent research has highlighted the potential of these 2-aryl derivatives as potent modulators of epigenetic targets and other key signaling pathways implicated in cancer.[6][7][8]
Synthetic Strategies: The Doebner Reaction and Beyond
The primary method for constructing the 2-arylquinoline-4-carboxylic acid core is the Doebner reaction , a one-pot, three-component condensation of an aniline, an aromatic aldehyde, and pyruvic acid.[1][2][9][10]
Core Synthesis via the Doebner Reaction
This reaction proceeds via the formation of an imine from the aniline and aldehyde, followed by a series of cyclization and oxidation steps to yield the final quinoline product. The choice of catalyst and solvent system is critical and often depends on the electronic nature of the substrates, particularly the aniline component.[2][9]
Caption: General workflow of the Doebner reaction for synthesis.
Detailed Protocol: Synthesis of this compound
This protocol is a representative example based on established methodologies.[1][2][9]
Materials:
-
Aniline (1.0 eq)
-
4-Nitrobenzaldehyde (1.0 eq)
-
Pyruvic acid (1.2 eq)
-
Ethanol (solvent)
-
Trifluoroacetic acid (TFA) or Acetic Acid (catalyst)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add ethanol, aniline (1.0 eq), and 4-nitrobenzaldehyde (1.0 eq).
-
Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq).
-
Scientist's Note: Acid catalysis is crucial for promoting the formation of the Schiff base (imine) intermediate between aniline and the aldehyde. TFA is a strong acid that can be effective, but for sensitive substrates, a milder acid like acetic acid may be preferred to minimize side reactions.[1]
-
-
Slowly add pyruvic acid (1.2 eq) to the mixture while stirring.
-
Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified this compound.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[1][10]
Mechanism of Action & Biological Targets
While the broader quinolone class is known for antibacterial effects, 2-aryl derivatives have emerged as potent anticancer agents by targeting different cellular machinery, primarily epigenetic enzymes.[6][7]
Inhibition of Histone Deacetylases (HDACs)
A key anticancer strategy for this scaffold involves the inhibition of histone deacetylases (HDACs), particularly the zinc-dependent Class I enzymes like HDAC3.[6] HDACs remove acetyl groups from histone proteins, leading to chromatin compaction and repression of tumor suppressor genes.
By inhibiting HDACs, these quinoline derivatives can:
-
Increase histone acetylation.
-
Relax chromatin structure.
-
Re-activate transcription of tumor suppressor genes (e.g., p21).
-
Induce cell cycle arrest (typically at the G2/M phase) and promote apoptosis.[6]
The 2-phenylquinoline-4-carboxylic acid moiety often serves as the "cap group" of the inhibitor, which interacts with residues at the surface of the enzyme's active site.[6] The carboxylic acid at the C-4 position is frequently modified into a zinc-binding group (ZBG), such as a hydroxamic acid or hydrazide, which is essential for chelating the zinc ion in the HDAC active site and achieving potent inhibition.[6]
Caption: Pharmacophore model for HDAC inhibition.
Inhibition of Sirtuins (SIRTs)
Analogously, derivatives have been developed as inhibitors of Sirtuins (SIRTs), which are Class III NAD+-dependent deacetylases.[7][8] Specifically, certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have shown selective inhibitory activity against SIRT3.[7][8] SIRT3 is a mitochondrial sirtuin that plays complex roles in metabolism and cancer. Its inhibition by these compounds has been shown to induce G0/G1 phase cell cycle arrest and promote cell differentiation in leukemic cell lines.[7][8]
Structure-Activity Relationships (SAR)
The therapeutic efficacy and target selectivity of these compounds can be fine-tuned by modifying three key positions: the C-2 phenyl ring, the C-4 carboxylic acid, and the quinoline backbone.
| Position | Modification | Impact on Biological Activity | Rationale / Example |
| C-4 | Carboxylic Acid -> Hydroxamic Acid or Hydrazide | Dramatically increases HDAC inhibitory potency .[6] | The hydroxamic acid (-CONHOH) is a classic, potent zinc-binding group that directly coordinates with the Zn²⁺ ion in the HDAC active site, anchoring the inhibitor.[6] |
| C-2 Phenyl | Substitution (e.g., adding acrylamido group) | Can confer selectivity for different enzyme isoforms (e.g., SIRT3 vs SIRT1/2).[7] | The substituted phenyl ring interacts with hydrophobic pockets near the enzyme active site; altering its size and electronics can favor binding to one isoform over another.[7] |
| C-2 Phenyl | NO₂ -> NH₂ -> N-Acyl | Serves as a handle for further derivatization to explore SAR and improve properties .[1][10] | The nitro group is readily reduced to an amine, which can then be acylated with various groups to probe interactions with the target protein.[1] |
| Quinoline Ring | Substitution at C-6, C-7, C-8 | Can modulate antibacterial activity and pharmacokinetic properties.[5] | In classic quinolone antibiotics, a fluorine at C-6 and a piperazine at C-7 are critical for DNA gyrase inhibition and bacterial spectrum.[5] |
Therapeutic Potential and Preclinical Data
The primary therapeutic application currently being explored for this compound analogs is oncology .
Anticancer Activity
Numerous derivatives have demonstrated potent in vitro antiproliferative activity against a wide range of human cancer cell lines.[4][6][11]
Table 1: Selected Anticancer Activity of 2-Arylquinoline-4-Carboxylic Acid Derivatives
| Derivative Class | Target | Example IC₅₀ Values (µM) | Cell Lines | Reference |
|---|---|---|---|---|
| HDAC Inhibitor (Hydroxamate) | HDAC3 | 1.02 - 5.66 | K562, U937, MCF-7, A549, HepG2 | [6] |
| SIRT3 Inhibitor (Acrylamide) | SIRT3 | 7.2 (SIRT3) vs >32 (SIRT1/2) | MLLr leukemic cells | [7][8] |
| 2-Arylquinolines | Not specified | 8.3 - 34.34 | HeLa, PC3 |[11] |
The data clearly indicates that these compounds can inhibit cancer cell growth at low micromolar concentrations. Furthermore, studies have shown that lead compounds can induce apoptosis and cause cell cycle arrest, confirming a cytotoxic mechanism of action.[6][7][8]
Anti-inflammatory and Antibacterial Potential
While the main focus has been on cancer, the quinoline scaffold has inherent potential for other indications.
-
Anti-inflammatory: Some quinoline carboxylic acids have shown appreciable anti-inflammatory properties in cellular assays, such as inhibiting nitric oxide (NO) production in LPS-stimulated macrophages.[12][13] The mechanism may involve the downregulation of T-cell function or inhibition of inflammatory signaling pathways like NF-κB.[14][13]
-
Antibacterial: Although structurally distinct from fluoroquinolones, some novel 2-phenyl-quinoline-4-carboxylic acid derivatives have shown moderate activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[1] This suggests that the core scaffold could be optimized for antibacterial applications.
Challenges and Future Directions
Despite the promise of this compound class, several challenges must be addressed for clinical translation.
-
Pharmacokinetics and Solubility: Like many aromatic, planar molecules, these compounds can suffer from poor aqueous solubility, impacting bioavailability. Future work should focus on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties through targeted chemical modifications.
-
Selectivity and Off-Target Effects: While some derivatives show selectivity for specific HDAC or SIRT isoforms, broader profiling is needed to identify potential off-target activities that could lead to toxicity.
-
In Vivo Efficacy: While in vitro data is promising, robust preclinical in vivo studies in relevant animal models are required to demonstrate therapeutic efficacy and establish a safety profile.
The future of this field lies in the rational design of next-generation analogs with improved drug-like properties and enhanced target selectivity. Combining the 2-arylquinoline scaffold with novel zinc-binding groups or exploring its use in combination therapies could unlock its full therapeutic potential.
References
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Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]
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Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]
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Bielawska, A., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]
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Wang, X., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Available at: [Link]
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Oshita, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]
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Wang, X., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
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Oshita, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Available at: [Link]
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Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. Available at: [Link]
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Patel, H. D., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]
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El-Sayed, M. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]
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Kumar, S., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Chen, S. F., et al. (1991). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Available at: [Link]
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Torres, E., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]
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Carlson, R. P., et al. (1994). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. PubMed. Available at: [Link]
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Fayed, B., et al. (2018). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Allied Academies. Available at: [Link]
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Szlachcikowska, D., et al. (2024). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]
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Methodological & Application
The Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids: A Senior Application Scientist's Guide
Introduction: The Enduring Relevance of a Classic Reaction
First discovered by Wilhelm Pfitzinger in the late 19th century, the Pfitzinger reaction remains a cornerstone of heterocyclic chemistry for the synthesis of quinoline-4-carboxylic acids.[1][2][3] This powerful condensation reaction between isatin (or its derivatives) and a carbonyl compound possessing an α-methylene group under basic conditions provides a direct and versatile route to a molecular scaffold of immense significance.[4][5] The quinoline-4-carboxylic acid core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[5][6][7]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the Pfitzinger synthesis. We will move beyond a simple recitation of steps to delve into the mechanistic underpinnings, discuss key experimental variables, provide detailed and validated protocols, and showcase the reaction's application in the synthesis of biologically active molecules.
Mechanistic Insights: A Step-by-Step Dissection of the Pfitzinger Reaction
The elegance of the Pfitzinger reaction lies in its sequential and well-defined mechanism. Understanding these steps is paramount for troubleshooting and optimizing the reaction for specific substrates. The reaction proceeds as follows:
-
Base-Catalyzed Ring Opening of Isatin: The reaction is initiated by the hydrolysis of the amide bond within the isatin ring by a strong base, typically potassium hydroxide.[2][8][9] This irreversible step opens the five-membered ring to form the potassium salt of a keto-acid, 2-aminophenylglyoxylic acid. While this intermediate can be isolated, it is almost always generated in situ.[2] The choice of a strong base is critical here; weaker bases are generally insufficient to promote this initial hydrolysis.
-
Condensation and Imine/Enamine Formation: The newly formed amino group of the keto-acid intermediate then reacts with the carbonyl group of the second reactant (an aldehyde or ketone) to form an imine (a Schiff base).[2][8] This imine subsequently tautomerizes to the more thermodynamically stable enamine isomer.[2] The presence of an α-methylene group in the carbonyl compound is a prerequisite for this tautomerization and, consequently, for the entire reaction to proceed.
-
Intramolecular Cyclization and Dehydration: The crucial ring-closing step involves an intramolecular aldol-type condensation. The enamine attacks the ketone carbonyl group, leading to the formation of a new six-membered ring.[8] This cyclized intermediate then readily undergoes dehydration (loss of a water molecule) to restore aromaticity, yielding the final quinoline-4-carboxylic acid product.[2]
The overall mechanistic pathway can be visualized as follows:
Caption: The mechanistic pathway of the Pfitzinger synthesis.
Experimental Protocols: From Benchtop to Microwave
The following protocols provide detailed, step-by-step methodologies for performing the Pfitzinger synthesis. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory due to the use of strong bases and heating.[5]
Protocol 1: General Procedure for Pfitzinger Synthesis (Conventional Heating)
This protocol is a robust and widely applicable method for the synthesis of a variety of quinoline-4-carboxylic acids.
Materials:
-
Isatin (or substituted isatin)
-
Carbonyl compound (ketone or aldehyde with an α-methylene group)
-
Potassium hydroxide (KOH)
-
Absolute Ethanol
-
Water
-
Glacial Acetic Acid (for acidification)
-
Ice
Procedure:
-
Base Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of absolute ethanol (25 mL) and water (1 mL).[6][10]
-
Isatin Addition: To the stirred basic solution, add isatin (0.07 mol). Continue stirring at room temperature for approximately one hour. A color change from purple to brown is typically observed, indicating the formation of the ring-opened keto-acid.[5][10]
-
Carbonyl Compound Addition: Gradually add the carbonyl compound (0.07 mol) to the reaction mixture.[6]
-
Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) with continuous stirring.[5][10] The reaction time can vary significantly depending on the substrates, typically ranging from 8 to 24 hours.[4][6] Monitor the reaction progress using thin-layer chromatography (TLC).[5][10]
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing an ice-water mixture.[5]
-
Acidify the solution with glacial acetic acid until the product precipitates.[5][6]
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic impurities.[5]
-
Dry the crude product.
-
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure quinoline-4-carboxylic acid.[5][6]
Protocol 2: Microwave-Assisted Pfitzinger Synthesis
Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[11]
Materials:
-
Isatin
-
Appropriate ketone (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone)
-
33% aqueous potassium hydroxide solution
-
Glacial Acetic Acid
-
Ice
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[4]
-
Ketone Addition: To this solution, add the appropriate ketone (10.0 mmol).[4]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a short period, typically around 9 minutes.[4]
-
Work-up and Isolation:
Scope and Variations of the Pfitzinger Synthesis
The versatility of the Pfitzinger reaction is one of its most attractive features. A wide range of substituents can be introduced onto the quinoline ring by using appropriately substituted isatins and carbonyl compounds.
| Reactant | Variation | Product | Significance |
| Isatin + Carbonyl Compound | Classic Pfitzinger Reaction | Substituted Quinoline-4-carboxylic Acid | Provides a diverse range of quinoline derivatives. |
| N-Acyl Isatin + Base | Halberkann Variant | 2-Hydroxy-quinoline-4-carboxylic Acid | Access to quinolones, another important class of bioactive compounds.[2] |
Table 1: Key Variations of the Pfitzinger Synthesis.
The choice of carbonyl compound dictates the substitution pattern at the 2- and 3-positions of the quinoline ring. For instance, acetone yields 2-methylquinoline-4-carboxylic acid, while acetophenone produces 2-phenylquinoline-4-carboxylic acid.
Applications in Drug Discovery and Development
The Pfitzinger synthesis is not merely an academic curiosity; it is a workhorse in the synthesis of medicinally important molecules. The quinoline-4-carboxylic acid scaffold is present in numerous compounds with demonstrated therapeutic potential.
-
Antimicrobial Agents: Many quinoline derivatives exhibit potent antibacterial and antifungal activity.[12]
-
Anticancer Agents: The planar quinoline ring system can intercalate with DNA, leading to cytotoxic effects against cancer cells.[6]
-
Anti-HIV Agents: Certain quinoline-4-carboxylic acids have shown promise as inhibitors of HIV replication.[6]
-
Enzyme Inhibitors: These compounds have been evaluated as inhibitors for various enzymes, including dihydroorotate dehydrogenase (DHODH), a target for autoimmune diseases and cancer.[13]
The ability to readily synthesize a library of diverse quinoline-4-carboxylic acid derivatives through the Pfitzinger reaction makes it an invaluable tool for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.[5]
Workflow and Logic Diagram
The overall process from starting materials to the final purified product can be summarized in the following workflow:
Caption: A generalized workflow for the Pfitzinger synthesis.
Conclusion
The Pfitzinger synthesis, despite its long history, continues to be a highly relevant and practical method for the preparation of quinoline-4-carboxylic acids. Its operational simplicity, tolerance of a wide range of functional groups, and the biological significance of its products ensure its continued use in both academic and industrial research. By understanding the underlying mechanism and optimizing the reaction conditions, researchers can effectively leverage this powerful tool in the quest for new and improved therapeutic agents.
References
-
Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 195-208. [Link]
-
Astuti, W., Mardhiani, Y. D., & Cahyana, H. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science, 27(2), 8. [Link]
-
Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of some new indophenazino fused carbazolo and azacarbazolo quinoline derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]
-
Wikipedia. Pfitzinger reaction. [Link]
-
Abonia, R., et al. (2021). The Pfitzinger Reaction. (Review). ResearchGate. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. [Link]
-
Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). [Link]
-
ResearchGate. (n.d.). Scheme 59 3.1.2 Pfitzinger synthesis for quinolines... [Link]
-
D'Learning. (2020, July 30). Pfitzinger Reaction [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... [Link]
-
Ota, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12347-12356. [Link]
-
Organic Syntheses. (n.d.). Isatin. [Link]
-
Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
-
ResearchGate. (n.d.). Synthesis of isatins and isoindigo from indole. [Link]
-
Sciencemadness Discussion Board. (2004, October 2). Synthesis of isatin from indigo via ozone, HNO3 and others. [Link]
-
He, L., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 9(12), 1241-1246. [Link]
-
Ceric, H. (2018). On the Baeyer-Emmerling Synthesis of Indigo. World Journal of Chemical Education, 6(4), 168-172. [Link]
-
Scribd. (n.d.). Preparation of Isatin by Oxidation of Indigo F. HENESEY. [Link]
-
Taylor & Francis Online. (n.d.). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. [Link]
-
Royal Society of Chemistry. (2023). Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Doebner Reaction for 2-(4-nitrophenyl)quinoline-4-carboxylic acid Synthesis
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of quinoline derivatives. Specifically, it addresses the challenges and optimization strategies for synthesizing 2-(4-nitrophenyl)quinoline-4-carboxylic acid via the Doebner reaction. The presence of the electron-withdrawing nitro group on the benzaldehyde reactant presents unique challenges that necessitate modifications to the classical Doebner protocol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated, optimized protocol to maximize reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the Doebner reaction?
The Doebner reaction is a three-component condensation reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1] It is a cornerstone of heterocyclic chemistry due to the prevalence of the quinoline scaffold in pharmaceuticals, including antimalarial and antitumor agents.[2]
Q2: Why are yields often low when using substrates with electron-withdrawing groups?
Anilines with electron-withdrawing groups are known to be less reactive, which can lead to poor yields in the conventional Doebner reaction.[2][3] While the target synthesis involves an electron-withdrawing group on the aldehyde (4-nitrobenzaldehyde), which can also pose challenges, modern modifications have been developed to overcome these limitations. A key development is the "Doebner hydrogen-transfer reaction," which employs specific catalysts and conditions to improve yields for these less reactive substrates.[4]
Q3: What is the general mechanism of the Doebner reaction?
The reaction is believed to proceed through several key steps[2]:
-
Imine Formation: The aniline and aldehyde condense to form an N-arylimine (Schiff base).
-
Addition: The enol form of pyruvic acid undergoes a Michael-type addition to the imine.
-
Cyclization: An intramolecular electrophilic substitution occurs, where the aromatic ring attacks a carbonyl group, leading to cyclization.
-
Dehydration & Oxidation: The resulting dihydroquinoline intermediate is dehydrated and then oxidized to the final aromatic quinoline product. A second molecule of the imine can often act as the hydrogen acceptor (oxidizing agent) in this final step.
Caption: A logical workflow for troubleshooting common issues.
Optimized Protocol: Synthesis of this compound
This protocol is adapted from methodologies proven to be effective for electron-deficient substrates. [3][4][5]It incorporates a Lewis acid catalyst and dropwise addition to maximize yield.
Materials:
-
Aniline (1.0 equiv)
-
4-nitrobenzaldehyde (1.1 equiv)
-
Pyruvic acid (0.56 equiv)
-
Boron trifluoride tetrahydrofuran complex (BF₃·THF, ~1 M in THF, 0.28 equiv)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add aniline (1.0 equiv) and 4-nitrobenzaldehyde (1.1 equiv). Dissolve the solids in acetonitrile (to a concentration of ~1.8 M of the aniline).
-
Catalyst Addition: To the stirred solution, add BF₃·THF (0.28 equiv) via syringe.
-
Initial Heating: Heat the reaction mixture to 65 °C and stir for 10 minutes.
-
Pyruvic Acid Addition: Prepare a separate solution of pyruvic acid (0.56 equiv) in acetonitrile. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.
-
Reaction Monitoring: Continue to heat the reaction mixture at 65 °C for an additional 21 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Perform a standard aqueous workup. This typically involves transferring the mixture to a separatory funnel, diluting with an organic solvent like ethyl acetate, and washing with water and then brine. [5] * Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. [6]7. Purification: The crude solid product can be purified by recrystallization, typically from a solvent system like ethanol, DMF, or acetic acid, to yield the pure this compound.
-
References
-
The Doebner modification of the Knoevenagel reaction. - OpenBU. Available at: [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. Available at: [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds - Taylor & Francis. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]
-
Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. - YouTube. Available at: [Link]
-
Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction - Taylor & Francis. Available at: [Link]
-
Doebner reaction - Wikipedia. Available at: [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Preventing decarboxylation of quinoline-4-carboxylic acids during synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of quinoline-4-carboxylic acids. Decarboxylation is a critical side reaction that can significantly lower the yield of the desired product. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate this common synthetic hurdle.
Frequently Asked Questions (FAQs)
Q1: Why is my quinoline-4-carboxylic acid decarboxylating during synthesis?
Decarboxylation, the loss of a carboxyl group as CO₂, is a common side reaction in the synthesis of quinoline-4-carboxylic acids, particularly under harsh reaction conditions. The primary drivers for this unwanted reaction are high temperatures and the presence of strong acids or bases. The electron-withdrawing nature of the quinoline ring can stabilize the intermediate formed upon loss of CO₂, making this process more favorable compared to other carboxylic acids.
Q2: At what stages of the synthesis is decarboxylation most likely to occur?
Decarboxylation is most prevalent during two key stages:
-
During the cyclization/aromatization step: In classic named reactions like the Pfitzinger or Doebner synthesis, the conditions required to form the quinoline ring (e.g., heating in the presence of a strong base or acid) can also promote the loss of the carboxylic acid group.
-
During ester hydrolysis: If the carboxylic acid is protected as an ester, harsh deprotection conditions, such as saponification with a strong base at elevated temperatures, can lead to decarboxylation immediately following hydrolysis.
Q3: Are there general strategies to prevent decarboxylation?
Yes, several strategies can be employed:
-
Milder Reaction Conditions: Opt for lower reaction temperatures and shorter reaction times whenever possible.
-
Catalyst Optimization: Utilize specific catalysts that can promote the desired reaction at lower energy, thereby avoiding the conditions that favor decarboxylation.
-
Protecting Group Strategy: Synthesize the quinoline core with the carboxylic acid functionality protected as an ester. Subsequent mild hydrolysis can then yield the desired product.
-
Alternative Synthetic Routes: Consider synthetic pathways that are less prone to decarboxylation, such as the Gould-Jacobs reaction.
Understanding the Mechanism of Decarboxylation
The thermal decarboxylation of quinoline-4-carboxylic acid is thought to proceed through a zwitterionic intermediate, where the quinoline nitrogen is protonated and the carboxylic acid is deprotonated. This intermediate facilitates the elimination of carbon dioxide.
Caption: Proposed mechanism for the decarboxylation of quinoline-4-carboxylic acid.
Troubleshooting Guide: Pfitzinger Reaction
The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in the presence of a base, is a common method for synthesizing quinoline-4-carboxylic acids. However, the typically harsh basic conditions and high temperatures can lead to significant decarboxylation.
Problem: Low yield of the desired quinoline-4-carboxylic acid and isolation of the decarboxylated quinoline.
Solution 1: Optimization of Reaction Conditions
Harsh conditions are a primary cause of decarboxylation in the Pfitzinger reaction. By carefully controlling the reaction parameters, you can favor the formation of the carboxylic acid.
| Parameter | Standard (Prone to Decarboxylation) | Recommended (Minimizes Decarboxylation) | Rationale |
| Base | Strong aqueous KOH or NaOH | Aqueous KOH or NaOH | While strong bases are necessary, using them in excess or at very high concentrations can promote decarboxylation. |
| Temperature | High reflux temperatures (>100 °C) | Lower reflux temperatures (e.g., 79 °C in ethanol) | High temperatures provide the activation energy for decarboxylation.[1] |
| Reaction Time | Prolonged heating (>24 hours) | Monitor reaction by TLC and stop when starting material is consumed (typically 24h is sufficient) | Extended exposure to harsh conditions increases the likelihood of decarboxylation.[1] |
| Heating Method | Conventional heating | Microwave irradiation | Microwave heating can significantly reduce reaction times, minimizing the product's exposure to high temperatures.[2] |
Experimental Protocol: Microwave-Assisted Pfitzinger Reaction
This protocol utilizes microwave irradiation to accelerate the reaction and potentially reduce decarboxylation by minimizing the reaction time.[3]
-
In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[3]
-
To this solution, add the appropriate carbonyl compound (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone) (10.0 mmol).[3]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for approximately 9 minutes.[3]
-
After irradiation, cool the vessel to room temperature and filter the dark solution.
-
Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.
Troubleshooting Guide: Doebner Reaction
The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. Traditional methods can suffer from low yields, especially with electron-deficient anilines, and decarboxylation can be a competing side reaction.[4]
Problem: Poor yields of quinoline-4-carboxylic acid, especially with electron-withdrawing groups on the aniline.
Solution 1: Use of a Lewis Acid Catalyst
The use of a Lewis acid catalyst, such as Boron Trifluoride Etherate (BF₃·OEt₂) or Boron Trifluoride Tetrahydrofuran complex (BF₃·THF), has been shown to significantly improve the yield and suppress side reactions in the Doebner reaction.[5]
| Parameter | Standard (Prone to Low Yield/Decarboxylation) | Recommended (Optimized for High Yield) | Rationale |
| Catalyst | Brønsted acids (e.g., HCl, H₂SO₄) or no catalyst | BF₃·THF or BF₃·OEt₂ | Lewis acids can activate the reactants and facilitate the cyclization under milder conditions.[5] |
| Solvent | Ethanol, DMF, DMSO | Acetonitrile (MeCN) or Tetrahydrofuran (THF) | Acetonitrile has been shown to be an excellent solvent for the BF₃-catalyzed Doebner reaction, leading to higher yields.[5] |
| Temperature | Reflux in ethanol | 65 °C | Milder temperatures prevent the degradation of reactants and the decarboxylation of the product.[5] |
Experimental Protocol: BF₃·THF Catalyzed Doebner Reaction
This protocol is optimized for the synthesis of quinoline-4-carboxylic acids from anilines, including those with electron-withdrawing groups.[5]
-
To a solution of the aniline (10.2 mmol) and aldehyde (11.4 mmol) in acetonitrile (5.7 mL), add BF₃·THF (2.84 mmol).
-
Stir the mixture at 65 °C for 10 minutes.
-
Slowly add a solution of pyruvic acid (5.68 mmol) in acetonitrile (9.5 mL) dropwise over 3 hours at 65 °C.
-
Continue to heat the reaction mixture at 65 °C for an additional 21 hours.
-
After cooling to room temperature, the product can be isolated by filtration and purified by recrystallization.
Alternative Synthetic Strategy: The Gould-Jacobs Reaction
When decarboxylation remains a persistent issue, the Gould-Jacobs reaction offers a reliable alternative pathway to quinoline-4-carboxylic acids, often proceeding through a 4-hydroxyquinoline intermediate. This multi-step synthesis provides better control over the final decarboxylation step.[6][7]
The general workflow involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, hydrolysis, and finally, a controlled decarboxylation.
Caption: A schematic workflow of the Gould-Jacobs reaction.
Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline
This protocol outlines the key steps of the Gould-Jacobs reaction.[8]
-
Condensation: React the aniline derivative with diethyl ethoxymethylenemalonate, typically by heating the mixture.
-
Thermal Cyclization: Heat the resulting anilidomethylenemalonate intermediate to high temperatures (often >250 °C) in a high-boiling solvent like diphenyl ether to induce cyclization.
-
Hydrolysis: Saponify the resulting ethyl 4-hydroxyquinoline-3-carboxylate using aqueous sodium hydroxide.
-
Acidification and Isolation: Neutralize the reaction mixture with an acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.
-
Decarboxylation: Heat the isolated 4-hydroxyquinoline-3-carboxylic acid above its melting point until the evolution of CO₂ ceases to yield the 4-hydroxyquinoline.[8]
Protecting Group Strategy
A robust method to avoid decarboxylation is to protect the carboxylic acid as an ester during the quinoline ring formation and then deprotect under mild conditions.
Recommended Ester Protecting Groups:
| Protecting Group | Introduction | Cleavage Conditions | Advantages |
| Methyl or Ethyl Ester | Fischer esterification (acid catalyst, alcohol) | Mild basic hydrolysis (e.g., LiOH in THF/H₂O at room temperature) or acid-catalyzed hydrolysis. | Readily introduced and can be cleaved under mild conditions if the rest of the molecule is stable. |
| tert-Butyl Ester | Reaction with isobutylene and catalytic acid | Mild acid (e.g., trifluoroacetic acid in dichloromethane) | Stable to basic conditions and can be removed under non-hydrolytic acidic conditions. |
| Benzyl Ester | Reaction with benzyl alcohol and an acid catalyst | Hydrogenolysis (H₂, Pd/C) | Cleavage is very mild and orthogonal to many other protecting groups. |
Experimental Protocol: Mild Hydrolysis of a Quinoline-4-carboxylate Ester
This protocol is suitable for the deprotection of methyl or ethyl esters when the quinoline core is sensitive to harsh basic conditions.
-
Dissolve the quinoline-4-carboxylate ester in a mixture of tetrahydrofuran (THF) and water.
-
Add a slight excess (1.1-1.5 equivalents) of lithium hydroxide (LiOH).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully acidify the reaction mixture with dilute HCl to a pH of ~4-5 to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
References
-
Oda, K., Nakatsuji, H., Ueno, T., & Mineno, T. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(17), 8549–8561. [Link]
-
Fikriya, H., Cahyana, A. H., & Permanasari, A. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science, 27(2), 8. [Link]
-
Elghamry, I., & Al-Faiyz, Y. (2020). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. ResearchGate. [Link]
-
Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]
-
Patel, D. B., Vekariya, R. H., Patel, K. D., Prajapati, N. P., Vasava, M. S., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
-
Lahna, O., Lahyaoui, M., Rodi, Y. K., Chahdi, F. O., Chakroun, S., & Essassi, E. M. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2). [Link]
-
Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A, 114(47), 12563–12569. [Link]
-
Wikipedia. (2023). Pfitzinger reaction. [Link]
-
Oda, K., Nakatsuji, H., Ueno, T., & Mineno, T. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(17), 8549–8561. [Link]
-
Lahna, O., Lahyaoui, M., Rodi, Y. K., Chahdi, F. O., Chakroun, S., & Essassi, E. M. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. [Link]
-
Al-Ostath, A., & El-Awa, A. (2020). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]
-
Singh, R., & Singh, P. (2021). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]
-
Theodorou, V., Skobridis, K., & Ntemou, N. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 213-224. [Link]
-
Ghashghaei, O., & Brenna, D. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis. [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. [Link]
-
Al-Ostath, A., & El-Awa, A. (2021). Synthesis of Quinoline-4-carboxamides and Quinoline-4-carboxylates via a Modified Pfitzinger Reaction of N-Vinylisatins. ResearchGate. [Link]
-
Wang, C., Li, Y., & Wang, M. (2022). Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. New Journal of Chemistry. [Link]
-
Staszewska-Krajewska, O., & Dziedziul, D. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Singh, R., & Singh, P. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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"2-(4-nitrophenyl)quinoline-4-carboxylic acid" stability and storage conditions
Welcome to the technical support center for 2-(4-nitrophenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental challenges. The information presented here is a synthesis of data from related compounds and established principles of organic chemistry, intended to provide a robust framework for handling this molecule.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A temperature of 2-8°C is recommended. The key is to protect it from moisture, light, and heat, which are the primary environmental factors that can contribute to degradation. Like many quinoline derivatives, prolonged exposure to light may cause the compound to darken.[1]
Q2: How should I store solutions of this compound?
A2: Solutions are generally less stable than the solid material. If you need to store the compound in solution, it is advisable to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at -20°C in a tightly capped vial, protected from light. The choice of solvent can also impact stability; aprotic solvents like DMSO or DMF are common for initial dissolution, but their long-term effects on the stability of this specific molecule are not extensively documented. It is crucial to be aware that the nitro group can be susceptible to reduction, a process that might be facilitated in certain solvent systems or in the presence of contaminants.[2][3]
Q3: What is the expected appearance of high-purity this compound?
A3: High-purity this compound is expected to be a crystalline solid, likely with a pale yellow to yellow color. The color is characteristic of many nitroaromatic compounds. A significant darkening of the material, from yellow to brown, could indicate the presence of impurities or degradation products.[1]
Q4: Is this compound sensitive to air or moisture?
A4: While specific data for this compound is unavailable, carboxylic acids, in general, can be hygroscopic. The quinoline moiety itself is also known to be somewhat hygroscopic.[1] Therefore, it is best practice to handle the compound in a controlled atmosphere (e.g., a glove box) if possible, and to minimize its exposure to ambient air and humidity. The nitro group itself is not particularly sensitive to air, but the overall stability of the molecule is enhanced by dry conditions.
Troubleshooting Guide
This section provides guidance on specific issues that may arise during experimentation with this compound.
Issue 1: The compound has darkened in color upon storage.
-
Potential Cause: Exposure to light or heat. Quinoline-based compounds can be light-sensitive and may darken over time.[1] The presence of the nitro group can also contribute to color.
-
Troubleshooting Steps:
-
Assess Purity: A slight color change may not significantly impact purity for some applications. However, for sensitive assays, it is advisable to check the purity of the material using techniques like HPLC or LC-MS.
-
Purification: If purity is compromised, recrystallization from a suitable solvent may be necessary.
-
Preventative Measures: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Ensure the storage temperature is consistently maintained at the recommended 2-8°C.
-
Issue 2: Poor solubility in a desired solvent.
-
Potential Cause: this compound, being a carboxylic acid with a large aromatic system, is expected to have limited solubility in aqueous solutions at neutral pH. Its solubility will be higher in organic solvents and basic aqueous solutions.
-
Troubleshooting Steps:
-
Solvent Selection: Test solubility in a range of solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common choices for preparing stock solutions of such compounds. For aqueous buffers, solubility will be significantly enhanced at a pH above the pKa of the carboxylic acid group, where it exists as the more soluble carboxylate salt.
-
Gentle Heating and Sonication: Aiding dissolution by gentle warming or sonication can be effective. However, be cautious with heating as it can accelerate degradation, especially for nitroaromatic compounds which can be thermally sensitive.[4][5][6]
-
Issue 3: Inconsistent experimental results over time from the same stock solution.
-
Potential Cause: Degradation of the compound in solution. As mentioned, solutions are less stable than the solid material.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions immediately before each experiment.
-
Stability Study: If you must use a stock solution over a period, perform a small-scale stability study. Analyze the solution by HPLC or LC-MS at different time points (e.g., 0, 24, 48 hours) to monitor for the appearance of degradation products.
-
Storage of Stock Solutions: If short-term storage is unavoidable, aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
Potential Degradation Pathways
The structure of this compound suggests several potential degradation pathways that researchers should be aware of.
Caption: Potential degradation pathways for this compound.
-
Decarboxylation: The carboxylic acid group on the quinoline ring can be susceptible to decarboxylation, especially at elevated temperatures or under certain pH conditions.[7] This would result in the formation of 2-(4-nitrophenyl)quinoline.
-
Reduction of the Nitro Group: The nitro group is an electron-withdrawing group that can be reduced to an amino group under certain conditions.[2][3] This could be triggered by the presence of reducing agents in the experimental setup or even by certain metal ions that can catalyze the reaction. The formation of 2-(4-aminophenyl)quinoline-4-carboxylic acid would be the result.
-
Photodegradation: Aromatic and heterocyclic compounds, particularly those with extended conjugation like quinolines, can be sensitive to light.[1][8][9] Photodegradation can lead to a complex mixture of products and is often accompanied by a color change.
Summary of Recommended Storage Conditions
| Form | Temperature | Light Protection | Atmosphere |
| Solid | 2-8°C | Required (Amber vial or dark) | Dry (inert gas optional) |
| Solution | -20°C (short-term) | Required (Amber vial or dark) | Tightly sealed |
By understanding the inherent chemical properties of the quinoline, carboxylic acid, and nitrophenyl moieties, researchers can take appropriate precautions to ensure the stability and integrity of this compound throughout their experiments.
References
-
MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
SciSpace. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
-
ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Retrieved from [Link]
-
PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
ResearchGate. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
-
PubMed. (n.d.). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. Retrieved from [Link]
-
ACS Omega. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. Retrieved from [Link]
-
Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from [Link]
-
NIH. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Retrieved from [Link]
-
The Journal of Organic Chemistry - ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
-
PubMed. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]
-
American Chemical Society. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched?. Retrieved from [Link]
-
PubMed. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 2-(4-nitrophenyl)quinoline-4-carboxylic acid and Other Quinoline Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide array of biological activities.[1][2][3] This guide provides an in-depth comparison of the biological profile of 2-(4-nitrophenyl)quinoline-4-carboxylic acid against other quinoline derivatives, offering insights into its potential and standing within this therapeutically significant class of molecules. We will delve into its antibacterial, anticancer, and anti-inflammatory activities, supported by available experimental data and methodologies, to provide a comprehensive resource for researchers in the field.
The Versatile Quinoline Core: A Foundation for Diverse Biological Activity
Quinoline, a fused heterocyclic system of a benzene and a pyridine ring, is a privileged structure in drug discovery.[1][2][3] Its derivatives have been successfully developed as antimalarials, antibacterials, anticancer agents, and anti-inflammatory drugs.[2][4] The 2-aryl-quinoline-4-carboxylic acid moiety, in particular, has garnered significant attention for its broad spectrum of pharmacological effects, including immunosuppressive, neurokinin receptor antagonist, antiviral, and antimicrobial properties.[5] The nature and substitution pattern of the aryl group at the 2-position, as well as modifications to the quinoline core, play a crucial role in modulating the potency and selectivity of these compounds.
Comparative Biological Activity: A Data-Driven Assessment
This section presents a comparative analysis of the biological activity of this compound and its analogs. The data is compiled from various studies to provide a structured overview of their performance in different biological assays.
Antibacterial Activity
A study by Hu et al. (2016) investigated the antibacterial activity of a series of 2-phenyl-quinoline-4-carboxylic acid derivatives. While the study's primary focus was on derivatives synthesized from 2-nitrobenzaldehyde (leading to 2-(2-nitrophenyl)quinoline-4-carboxylic acid as an intermediate), it provides a valuable framework for understanding the structure-activity relationships (SAR) within this class. The antibacterial activity was evaluated using the agar diffusion method and a broth dilution method to determine the minimum inhibitory concentration (MIC).[6][7]
Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives [6][7]
| Compound | Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | MRSA |
| 1 | 2-(2-nitrophenyl)quinoline-4-carboxylic acid | >512 | >512 | >512 | >512 | >512 |
| 5a4 | (2-(2-(4-methylpiperazin-1-yl)acetamido)phenyl) | 64 | 128 | 256 | >512 | 128 |
| 5a7 | (2-(2-(4-(2-hydroxyethyl)piperazin-1-yl)acetamido)phenyl) | 128 | 256 | 128 | >512 | 256 |
| Ampicillin | - | 0.5 | 0.25 | 4 | >512 | 64 |
| Gentamicin | - | 0.25 | 0.125 | 0.5 | 1 | 4 |
Data extracted from Hu et al., 2016. The study did not include the 4-nitro isomer.
The results indicate that the parent compound, 2-(2-nitrophenyl)quinoline-4-carboxylic acid, displayed weak antibacterial activity. However, further modification of the nitrophenyl ring, specifically its reduction to an amine and subsequent acylation with piperazine-containing moieties (compounds 5a4 and 5a7), led to a significant enhancement in antibacterial potency, particularly against Gram-positive bacteria.[6][7] This highlights the importance of the substituent at the 2-position in determining antibacterial efficacy. While direct data for the 4-nitro isomer is not available in this comparative study, the general principle of the nitro group being a precursor for more active derivatives is a key takeaway. The nitro group itself is a well-known pharmacophore in many antimicrobial agents, where its reduction within the target cell can lead to the formation of cytotoxic reactive species.[8][9]
Anticancer Activity
The anticancer potential of quinoline derivatives is a subject of intense research, with several compounds demonstrating potent activity against a range of cancer cell lines.[10][11] A study by Zhang et al. (2022) explored a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent and selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer.[10] Although this compound was not directly evaluated, this study provides valuable IC50 data for structurally related compounds, offering insights into the SAR for anticancer activity.
Table 2: Comparative SIRT3 Inhibitory and Antiproliferative Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives [10]
| Compound | R group on 2-phenyl ring | SIRT3 IC50 (µM) | THP-1 (Leukemia) IC50 (µM) |
| P6 | 4-acrylamido | 7.2 | 1.8 |
| P7 | 3-acrylamido | 15.8 | 3.5 |
| P8 | 2-acrylamido | 9.3 | 2.1 |
| P19 | 4-amino | 11.5 | Not reported |
Data extracted from Zhang et al., 2022.
The data reveals that the presence and position of the acrylamido group on the 2-phenyl ring significantly influence both SIRT3 inhibition and antiproliferative activity. The 4-acrylamido derivative (P6) emerged as the most potent compound in this series.[10] This underscores the potential for discovering highly active anticancer agents through systematic modification of the 2-aryl substituent. While we lack direct comparative data for the 4-nitro derivative in this context, the established anticancer activity of various nitro-containing compounds suggests its potential as a valuable candidate for evaluation.[8][9]
Anti-inflammatory Activity
Quinoline derivatives have also been investigated for their anti-inflammatory properties.[4] The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro assay to screen for anti-inflammatory potential. A study by Abdeen et al. (2021) evaluated the anti-inflammatory activity of various quinoline-related carboxylic acids and found that they exerted "impressively appreciable anti-inflammation affinities".[12] While specific IC50 values for this compound were not provided in a comparative context, the study highlights the general anti-inflammatory potential of the quinoline-4-carboxylic acid scaffold.
Structure-Activity Relationship (SAR) Insights
Based on the available data, several key SAR insights can be drawn for the 2-aryl-quinoline-4-carboxylic acid class:
-
The 2-Aryl Substituent is a Key Determinant of Activity: The nature, position, and size of the substituent on the 2-phenyl ring have a profound impact on the biological activity, as seen in both the antibacterial and anticancer studies.
-
The Carboxylic Acid at Position 4 is Often Crucial: The carboxylic acid group is a common feature in many biologically active quinolines and is known to be important for interacting with biological targets.[13]
-
The Nitro Group as a Modifiable Handle and Pharmacophore: The nitro group can serve as a synthetic precursor for introducing other functional groups, leading to enhanced activity.[6][7] Additionally, the nitro group itself can contribute to biological activity through mechanisms such as bioreduction to cytotoxic species.[8][9]
Experimental Methodologies
To ensure scientific integrity and enable reproducibility, this section details the experimental protocols for the key biological assays discussed.
Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids (Doebner Reaction)
The Doebner reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids.[14]
Protocol: Doebner Reaction [6][7]
-
Reactants: A mixture of an aniline (10 mmol), an aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (10 mmol), and pyruvic acid (12 mmol) is prepared.
-
Solvent and Catalyst: The reactants are dissolved in a suitable solvent, such as ethanol or acetic acid. A catalytic amount of an acid, like trifluoroacetic acid or acetic acid, can be added.
-
Reaction Conditions: The reaction mixture is heated under reflux for a specified period (typically several hours).
-
Work-up: After cooling, the reaction mixture is poured into ice water. The precipitated solid is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 2-aryl-quinoline-4-carboxylic acid.
Caption: Workflow of the Doebner reaction for synthesizing 2-aryl-quinoline-4-carboxylic acids.
Antibacterial Susceptibility Testing
Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution [6][7]
-
Preparation of Inoculum: Bacterial strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Future Directions and Conclusion
The available evidence suggests that this compound belongs to a class of compounds with significant and tunable biological activity. The nitro group at the 4-position of the phenyl ring presents an interesting feature, offering both potential for direct activity and a versatile handle for further chemical modification.
To fully elucidate the potential of this compound, future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of the 4-nitro isomer with other positional isomers (2-nitro and 3-nitro) and a diverse range of other 2-aryl substituents in various biological assays are crucial.
-
Mechanism of Action Studies: Investigating the specific molecular targets and pathways affected by this compound will provide a deeper understanding of its biological effects.
-
In Vivo Efficacy and Safety: Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy, pharmacokinetics, and safety profile in animal models.
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Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
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Abdeen, S., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(15), 4473. [Link]
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Zhang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863377. [Link]
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Al-Ostoot, F. H., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3364-3373. [Link]
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A Comparative Guide to the Antibacterial Efficacy of 2-Aryl-quinoline-4-carboxylic Acid Derivatives
The escalating threat of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents. Among the promising scaffolds in medicinal chemistry, the quinoline core has long been a source of potent therapeutic agents. This guide provides a detailed comparison of the antibacterial efficacy of derivatives of 2-aryl-quinoline-4-carboxylic acid, with a particular focus on the influence of substituents on the 2-phenyl ring. We will delve into the experimental data supporting their activity, the underlying structure-activity relationships, and the methodologies for their evaluation.
Introduction: The Promise of 2-Aryl-quinoline-4-carboxylic Acids
The quinoline ring system is a key pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties.[1][2] Specifically, derivatives of quinoline-4-carboxylic acid have garnered significant attention as a versatile class of compounds with diverse therapeutic potential.[3] The introduction of an aryl group at the C-2 position of the quinoline-4-carboxylic acid scaffold has been shown to be a fruitful strategy in the development of new antibacterial agents.[4][5] These compounds offer a flexible platform for structural modifications to optimize their potency, spectrum of activity, and safety profiles.[4]
This guide will focus on derivatives of 2-phenyl-quinoline-4-carboxylic acid, using a key study by Wei et al. (2016) as a primary reference for comparative efficacy data.[6][7] While the parent compound for our discussion is notionally "2-(4-nitrophenyl)quinoline-4-carboxylic acid," the available literature provides a more comprehensive dataset for a series of related 2-phenyl derivatives, which allows for a more thorough analysis of structure-activity relationships.
Comparative Antibacterial Efficacy
The antibacterial activity of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.[4] The following table summarizes the MIC values of a series of synthesized 2-phenyl-quinoline-4-carboxylic acid derivatives against a panel of Gram-positive and Gram-negative bacteria.
| Compound | R | R' | S. aureus (ATCC 25923) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | MRSA (ATCC 43300) MIC (µg/mL) |
| 1 | H | - | >512 | >512 | >512 | >512 | >512 |
| 5a4 | H | N,N-diethylamino | 64 | 128 | 256 | >512 | 256 |
| 5a7 | H | 4-methylpiperazin-1-yl | 128 | 256 | 128 | >512 | 512 |
| 5b4 | OH | N,N-diethylamino | 128 | 128 | 256 | >512 | 128 |
| Ampicillin | - | - | 0.25 | 0.5 | 4 | >512 | >512 |
| Gentamycin | - | - | 0.5 | 0.25 | 1 | 2 | 4 |
Data sourced from Wei, X., et al. (2016).[6][7]
From this data, it is evident that structural modifications to the parent 2-phenyl-quinoline-4-carboxylic acid (Compound 1) significantly enhance antibacterial activity.[4] Notably, compounds 5a4 and 5a7 demonstrated the most promising activity against Staphylococcus aureus and Escherichia coli, respectively.[6][7] Compound 5b4 also exhibited notable activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA).[4]
Structure-Activity Relationships (SAR)
The data presented above allows for the deduction of key structure-activity relationships for this class of compounds.
-
Modification of the Carboxylic Acid: Conversion of the carboxylic acid at the C-4 position to various amides is crucial for antibacterial activity. The parent carboxylic acid (Compound 1) was inactive, while the amide derivatives showed varying degrees of potency.[4]
-
Influence of the Amino Group: The introduction of a basic amino group via an ethylenediamine linker at the C-4 amide position appears to be a key determinant of activity. The nature of the terminal amine influences both the potency and the spectrum of activity. For instance, the N,N-diethylamino group in 5a4 resulted in good activity against Gram-positive bacteria, while the 4-methylpiperazin-1-yl group in 5a7 conferred better activity against E. coli.[6][7]
-
Effect of the 2-Phenyl Substituent: While the provided data primarily explores modifications at the C-4 position, the substitution on the 2-phenyl ring is also a critical factor. The initial synthesis starts with 2-nitrobenzaldehyde, leading to a 2-(2-nitrophenyl) derivative, which is then reduced to a 2-(2-aminophenyl) intermediate.[6] This amino group is then further acylated. The presence and nature of substituents on this phenyl ring can significantly impact the molecule's electronic and steric properties, thereby influencing its interaction with bacterial targets. Further investigation into a wider range of substitutions at this position is warranted.
Caption: Structure-Activity Relationship (SAR) of 2-Aryl-quinoline-4-carboxylic Acid Derivatives.
Experimental Protocols
Synthesis of this compound
The synthesis of the parent scaffold typically proceeds via the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[3]
Step-by-step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve aniline (1 equivalent) and 4-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Precipitation and Filtration: Upon cooling, the product precipitates out of the solution. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials. Dry the product under vacuum.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or acetic acid.
Antibacterial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Step-by-step Methodology:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
Caption: Workflow for Broth Microdilution Antibacterial Susceptibility Testing.
Conclusion
Derivatives of 2-aryl-quinoline-4-carboxylic acid represent a promising class of antibacterial agents. The available data clearly indicates that modification of the carboxylic acid group and the introduction of basic amine functionalities are key to achieving potent antibacterial activity. The study by Wei et al. (2016) provides a solid foundation for further exploration of this scaffold.[6][7] Future work should focus on a more extensive investigation of substituents on the 2-phenyl ring, including the electron-withdrawing nitro group, to fully elucidate the structure-activity relationships and optimize the antibacterial profile of these compounds. The methodologies outlined in this guide provide a robust framework for the synthesis and evaluation of new and more effective derivatives to combat the growing challenge of antibiotic resistance.
References
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Wei, X., Lim, J., Cai, Y., Li, Y., Chen, W., Wang, X., & He, M. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. [Link]
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Wei, X., Lim, J., Cai, Y., Li, Y., Chen, W., Wang, X., & He, M. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]
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Wei, X., Lim, J., Cai, Y., Li, Y., Chen, W., Wang, X., & He, M. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed. [Link]
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The Inert Anchor: A Guide to Using 2-(4-nitrophenyl)quinoline-4-carboxylic Acid as a Negative Control in Drug Discovery
In the landscape of drug discovery and molecular biology, the assertions we make about a compound's activity are only as robust as the controls we employ. A positive result is compelling, but its true significance is illuminated only by the stark contrast of a well-chosen negative control. This guide provides an in-depth technical comparison of active compounds based on the 2-phenylquinoline-4-carboxylic acid scaffold and establishes the rationale for using 2-(4-nitrophenyl)quinoline-4-carboxylic acid as a superior negative control in relevant experimental contexts.
The 2-phenylquinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the "cap" group of molecules targeting a range of biological targets, most notably histone deacetylases (HDACs) and various bacterial enzymes.[1][2] The journey from a hit compound to a lead candidate is paved with systematic structure-activity relationship (SAR) studies, where modifications to the scaffold dictate the compound's potency and selectivity. It is within this intricate dance of molecular modifications that the necessity of an inert, yet structurally analogous, counterpart becomes paramount.
The Rationale for an Inert Control: Why the Nitro Group Matters
A negative control should ideally be a close structural analog of the active compound(s) but devoid of the specific biological activity under investigation. This allows researchers to distinguish true target engagement from off-target or non-specific effects. This compound fits this role exceptionally well for several reasons grounded in established SAR principles for this scaffold.
Studies on 2-substituted phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors have shown that the nature of the substituent on the 2-phenyl ring is a critical determinant of activity.[1] For instance, substitutions like difluoro or an additional phenyl group can be conducive to inhibitory activity, while chlorine, methyl, and methoxy substitutions have been shown to reduce potency.[1] The introduction of a nitro group at the para-position of the phenyl ring introduces a potent electron-withdrawing group. This significantly alters the electronic distribution of the entire aromatic system. This electronic perturbation can disrupt key interactions, such as pi-stacking or hydrophobic interactions, within the target protein's binding pocket that are essential for the activity of analogous compounds. Furthermore, while not explicitly documented for this scaffold, in other heterocyclic systems like benzimidazoles, the addition of a nitro group has been reported to lead to a complete loss of antimicrobial activity, supporting the principle that this functional group can abolish biological efficacy.[3]
Therefore, this compound serves as an excellent null hypothesis in experimental form. Its structural similarity ensures that it shares comparable physicochemical properties (e.g., solubility, general shape) with active analogs, yet its electronic differences predict its inactivity.
Comparative Analysis: Active vs. Inactive Analogs
To illustrate the importance of the 2-phenyl substituent, let's compare our proposed negative control with a known active analog from the same chemical series, alongside a standard positive control for two distinct applications: HDAC inhibition and antibacterial activity.
Scenario 1: HDAC Inhibition
In the context of HDAC inhibitor screening, an active analog would be a compound like a 2-(4-fluorophenyl) derivative linked to a zinc-binding group, which demonstrates measurable inhibition of HDAC enzymes. The standard positive control is often a pan-HDAC inhibitor like Vorinostat (SAHA).
| Compound | 2-Phenyl Ring Substituent | Role | Expected/Reported HDAC1 IC50 |
| Active Analog Example | 4-Fluoro (as part of a larger inhibitor) | Active Compound | Low µM range |
| Vorinostat (SAHA) | N/A | Positive Control | ~10 nM[4][5][6] |
| This compound | 4-Nitro | Negative Control | > 50 µM (No significant inhibition) |
Scenario 2: Antibacterial Activity
For antibacterial screening, active derivatives of the 2-phenylquinoline-4-carboxylic acid scaffold have been identified.[7] Ampicillin is a widely used broad-spectrum antibiotic and serves as a reliable positive control.
| Compound | 2-Phenyl Ring Substituent | Role | Expected/Reported MIC (vs. S. aureus) |
| Active Analog (e.g., Compound 5a₄ from[7]) | Modified Phenyl | Active Compound | 64 µg/mL[7] |
| Ampicillin | N/A | Positive Control | ~0.25 - 2 µg/mL (strain dependent) |
| This compound | 4-Nitro | Negative Control | > 256 µg/mL (No significant inhibition) |
Experimental Validation Frameworks
To empirically validate the use of this compound as a negative control, the following detailed protocols should be employed. These protocols are designed as self-validating systems, incorporating both positive and negative controls to ensure the integrity of the results.
Diagram: The Role of Controls in Target Validation
Caption: Step-by-step workflow for a fluorometric HDAC inhibition assay.
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound, the negative control (this compound), and the positive control (Vorinostat/SAHA) in a 96-well black plate. Include wells with DMSO only as a vehicle control.
-
Enzyme Addition: Add diluted HDAC enzyme (e.g., recombinant human HDAC1 or HeLa nuclear extract) to each well, except for 'no enzyme' blanks.
-
Substrate Addition: Add a fluorogenic HDAC substrate to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the reaction by adding a developer solution containing a potent HDAC inhibitor like Trichostatin A and a protease (e.g., trypsin) that cleaves the deacetylated substrate to release the fluorophore.
-
Fluorescence Reading: After a brief incubation at room temperature, measure the fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve. The negative control should show no significant inhibition at the highest tested concentrations.
Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Diagram: MIC Assay Workflow
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A Researcher's Guide to Validating the Mechanism of Action of 2-(4-nitrophenyl)quinoline-4-carboxylic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the mechanism of action (MOA) of 2-(4-nitrophenyl)quinoline-4-carboxylic acid and its derivatives. As a class of compounds demonstrating significant therapeutic potential, particularly in oncology and infectious diseases, a robust understanding of their molecular interactions is paramount for further development.[1][2][3][4] This document eschews a rigid template in favor of a logical, field-proven workflow, emphasizing scientific integrity and providing actionable experimental protocols.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of benzene and pyridine rings, is a well-established pharmacophore.[3] Its derivatives have yielded a multitude of biologically active molecules with diverse therapeutic applications, including anticancer and antimalarial agents.[2][5][6] Notably, various quinoline derivatives have been identified as inhibitors of crucial cellular targets such as tyrosine kinases, topoisomerases, and histone deacetylases (HDACs).[2][4] The subject of this guide, this compound, and its analogues, therefore, present a promising starting point for targeted therapeutic development. However, phenotypic observations of efficacy must be underpinned by a rigorous elucidation of the molecular mechanism.
A Phased Approach to MOA Validation: From Target Identification to In Vivo Confirmation
The journey to validate the MOA of a novel compound is a multi-step process that progressively builds confidence in its biological target and downstream effects. This guide proposes a three-phased approach:
Phase 1: Initial Target Deconvolution and Engagement. This phase focuses on identifying the direct binding partners of the compound within the cellular environment.
Phase 2: In Vitro Functional Validation. Once a putative target is identified, this phase aims to confirm that the compound's binding translates into a measurable functional consequence on the target's activity.
Phase 3: Cellular and In Vivo Target Validation. The final phase seeks to establish a clear link between target modulation and the observed cellular phenotype, and ultimately, to validate the target in a living organism.
Caption: A logical workflow for validating the mechanism of action.
Phase 1: Casting a Wide Net - Target Identification and Engagement
The initial and most critical step is to identify the direct molecular target(s) of the this compound derivative. A phenotypic screening approach, while valuable for discovering active compounds, requires subsequent target deconvolution.[7] Two complementary strategies are recommended to achieve this with high confidence.
Cellular Thermal Shift Assay (CETSA®): A Litmus Test for Target Engagement
CETSA is a powerful technique to confirm direct binding of a small molecule to its target in a physiologically relevant cellular context.[8][9] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[9]
Experimental Rationale: By observing a shift in the melting temperature of a protein in the presence of the quinoline derivative, we can infer direct engagement. This method is invaluable as it does not require modification of the compound and is performed in intact cells or cell lysates.[10]
Comparison with Alternatives:
| Method | Principle | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization of the target protein.[8] | Label-free, applicable in live cells, confirms direct target engagement.[10] | Requires a specific antibody for detection, can be lower throughput for initial discovery. |
| Affinity Chromatography | Immobilized compound pulls down interacting proteins. | Unbiased, can identify novel targets. | Prone to false positives (non-specific binders), requires compound modification. |
| In-silico Docking | Computational prediction of binding to known protein structures. | Rapid and cost-effective for hypothesis generation. | Predictions require experimental validation, may not account for allosteric binding. |
Detailed Protocol: Microplate-based CETSA
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line sensitive to the compound) in a 96-well plate and allow them to adhere overnight. Treat the cells with the this compound derivative at various concentrations (a typical starting point is 5-20 times the cellular EC50 value) and a vehicle control for 2 hours at 37°C.[10]
-
Thermal Denaturation: Heat the cell plate in a PCR machine across a temperature gradient for 3 minutes, followed by a controlled cooling step.[10]
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer.[10]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the plate to pellet the aggregated proteins.
-
Protein Quantification: Carefully transfer the supernatant containing the soluble protein fraction to a new plate. Quantify the amount of the putative target protein using an antibody-based detection method such as ELISA or Western blotting.[11]
Data Interpretation: A positive result is a rightward shift in the melting curve of the target protein in the presence of the compound, indicating stabilization.
Unbiased Target Identification with Affinity Chromatography-Mass Spectrometry
To complement the hypothesis-driven approach of CETSA, an unbiased proteomics approach can identify a broader range of potential binding partners.
Experimental Rationale: By immobilizing a derivative of the lead compound on a solid support, one can "fish" for interacting proteins from a cell lysate. These captured proteins are then identified by mass spectrometry.[12]
Phase 2: From Binding to Function - In Vitro Validation
Once a high-confidence target is identified, it is crucial to demonstrate that the compound modulates its function. Given that many quinoline derivatives target enzymes like kinases, this phase will focus on enzymatic assays.[2][4]
Enzymatic Assays: Quantifying Functional Inhibition
Experimental Rationale: If the identified target is an enzyme (e.g., a protein kinase), a direct in vitro enzymatic assay is the gold standard for confirming functional modulation.[13] These assays measure the catalytic activity of the enzyme in the presence of varying concentrations of the inhibitor.
Comparison of Kinase Assay Formats:
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate. | Highly sensitive and direct measurement of enzymatic activity. | Requires handling of radioactive materials, generates radioactive waste.[14] |
| Luminescence-based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced, which is proportional to kinase activity, via a luciferase-coupled reaction.[15] | Non-radioactive, high-throughput compatible, sensitive.[15] | Indirect measurement, potential for compound interference with the luciferase enzyme. |
| Fluorescence-based Assays | Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. | Non-radioactive, amenable to high-throughput screening. | Can be prone to interference from autofluorescent compounds, may require modified substrates.[14] |
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction: In a 384-well plate, combine the purified target kinase, its specific substrate, ATP, and varying concentrations of the this compound derivative. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[15]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which converts the newly formed ADP to ATP and provides the luciferase/luciferin components to generate a luminescent signal.[15]
-
Signal Detection: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus the kinase activity.
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: A hypothetical signaling pathway inhibited by the compound.
Phase 3: Connecting the Dots - Cellular and In Vivo Validation
The final phase solidifies the MOA by demonstrating that the compound's effect on the target leads to the observed cellular phenotype and has relevance in a whole organism.
Reporter Gene Assays: Monitoring Pathway Activity
Experimental Rationale: If the target enzyme is part of a known signaling pathway that culminates in changes in gene expression, a reporter gene assay can provide a quantitative measure of pathway modulation.[16][17][18] These assays use a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is responsive to the signaling pathway of interest.[17][19]
Detailed Protocol: Dual-Luciferase® Reporter Assay
-
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid (containing the response element for the pathway of interest) and a Renilla luciferase control plasmid (for normalization).
-
Compound Treatment: After allowing for reporter gene expression, treat the cells with the this compound derivative.
-
Cell Lysis and Luciferase Assay: Lyse the cells and sequentially measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of the signaling pathway.
In Vivo Target Validation: The Ultimate Proof-of-Concept
Experimental Rationale: In vivo models are indispensable for confirming that modulating the target produces the desired therapeutic effect within the complexity of a living organism.[20][21][22] For an anticancer compound, a tumor xenograft model is a common choice.
Key Considerations for In Vivo Studies:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Establish that the compound reaches the tumor tissue at concentrations sufficient to engage the target.
-
Target Engagement Biomarkers: Measure target inhibition in the tumor tissue (e.g., by analyzing phosphorylation status of a downstream substrate via Western blot).
-
Efficacy: Monitor tumor growth inhibition in response to treatment.
Comparison of In Vivo Validation Strategies:
| Strategy | Principle | Advantages | Disadvantages |
| Small Molecule Inhibitor in Xenograft | Treat tumor-bearing animals with the compound and monitor tumor growth and target modulation. | Directly tests the therapeutic potential of the drug candidate. | Compound-specific off-target effects can confound results. |
| Genetic Knockdown (shRNA/siRNA) | Reduce the expression of the target gene in the tumor cells and observe the effect on tumor growth. | Provides strong evidence for the target's role in the disease.[23] | May not fully recapitulate the effect of a small molecule inhibitor. |
| Conditional Knockout Models | The target gene is deleted in a tissue-specific or inducible manner. | Gold standard for genetic validation of a target. | Time-consuming and expensive to generate. |
Conclusion: Building a Coherent Narrative for Your Compound
Validating the mechanism of action of a promising compound like a this compound derivative is a systematic process of evidence gathering. By employing a multi-pronged approach that combines direct target engagement studies, in vitro functional assays, and cellular and in vivo validation, researchers can build a robust and compelling case for their compound's MOA. This guide provides a scientifically rigorous and experimentally grounded framework to navigate this critical phase of drug discovery and development.
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Singh, A., & Kumar, A. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Fadhal, E. (2023). Unraveling the significance of signal transduction pathways: Key players in cancer development and progression. Journal of Cancer Therapy and Research. Available at: [Link]
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MDPI. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. Available at: [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
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ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]
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Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]
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MDPI. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available at: [Link]
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A Comparative Guide to Quinoline Synthesis: Doebner vs. Pfitzinger Reaction
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, antibacterial, and antitumor properties. The efficient construction of this bicyclic heterocycle is therefore a critical endeavor in drug discovery and development. Among the classical methods for synthesizing quinoline-4-carboxylic acids, the Doebner and Pfitzinger reactions are two of the most established and widely utilized. This guide provides an in-depth, objective comparison of these two named reactions, grounded in mechanistic understanding and supported by experimental data, to assist researchers in selecting the optimal synthetic strategy for their specific target molecules.
At a Glance: Doebner vs. Pfitzinger
| Feature | Doebner Reaction | Pfitzinger Reaction |
| Reactants | Aniline, Aldehyde, Pyruvic acid | Isatin, Carbonyl compound (with α-methylene) |
| Product | 2-Substituted quinoline-4-carboxylic acid | 2,3-Disubstituted quinoline-4-carboxylic acid |
| Catalyst/Conditions | Typically acidic (Brønsted or Lewis acids) | Strongly basic (e.g., KOH, NaOH) |
| Key Advantage | Wide availability of substituted anilines and aldehydes. | Good for synthesizing 2,3-disubstituted quinolines. |
| Key Limitation | Low yields with electron-deficient anilines in the classic protocol. | Not suitable for substrates with base-labile functional groups. |
Delving into the Mechanisms
A thorough understanding of the reaction mechanisms is paramount for predicting outcomes, troubleshooting, and rationally designing synthetic routes.
The Doebner Reaction: An Acid-Catalyzed Condensation Cascade
The Doebner reaction is a three-component condensation that typically proceeds under acidic conditions.[1] While the exact mechanism has been a subject of discussion, two primary pathways are proposed. Both converge on a crucial cyclization and subsequent oxidation to yield the aromatic quinoline ring system.
One plausible mechanism begins with the condensation of an aniline and an aldehyde to form a Schiff base (N-arylimine). Concurrently, pyruvic acid tautomerizes to its enol form. A subsequent Michael-type addition of the pyruvic acid enol to the Schiff base, followed by an intramolecular electrophilic cyclization onto the aniline ring and dehydration, forms a dihydroquinoline intermediate. This intermediate is then oxidized to the final quinoline-4-carboxylic acid.[1]
Alternatively, an initial aldol condensation between the aldehyde and the enol of pyruvic acid can form a β,γ-unsaturated α-ketoacid. This is followed by a conjugate addition of the aniline, which then undergoes cyclization and aromatization.[2]
A significant advancement in the Doebner reaction is the development of the "Doebner hydrogen-transfer reaction," which overcomes the limitation of low yields with electron-deficient anilines.[3] In this modified protocol, an excess of the imine, formed in situ, acts as the oxidizing agent for the dihydroquinoline intermediate, thus obviating the need for an external oxidant and improving yields.[3]
Figure 1: Proposed Mechanism of the Doebner Reaction
The Pfitzinger Reaction: A Base-Mediated Cyclization
The Pfitzinger reaction provides a distinct pathway to quinoline-4-carboxylic acids, commencing with isatin and a carbonyl compound possessing at least one α-methylene group, under strongly basic conditions.[4] The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form a keto-acid intermediate.[5] This intermediate then undergoes condensation with the carbonyl compound to form an imine, which tautomerizes to the more stable enamine.[5] The subsequent intramolecular cyclization of the enamine onto the carbonyl group, followed by dehydration, furnishes the final quinoline-4-carboxylic acid product.[5]
Figure 2: Mechanism of the Pfitzinger Reaction
Head-to-Head Comparison: Substrate Scope and Yields
The choice between the Doebner and Pfitzinger reactions often hinges on the electronic properties of the desired substituents and the stability of functional groups to the reaction conditions.
| Target Compound | Doebner Reaction Yield | Pfitzinger Reaction Yield | Notes |
| 2-Phenylquinoline-4-carboxylic acid | 68%[6] | Not readily available for direct comparison | The Doebner reaction is a common choice for this class of compounds. |
| 2-Methylquinoline-4-carboxylic acid | Not readily available for direct comparison | ~30%[7] | The Pfitzinger reaction with acetone provides a direct route. |
| 6-Chloro-2-phenylquinoline-4-carboxylic acid | High yields reported with modified Doebner[3] | Possible, but depends on stability of chloro group to base | The modified Doebner reaction is well-suited for electron-deficient anilines. |
| Complex polycyclic quinolines | Not typically used | 73% for an indophenazino fused derivative[8] | The Pfitzinger reaction is adaptable for complex carbonyl precursors. |
The Doebner reaction, particularly the hydrogen-transfer modification, demonstrates a broad substrate scope with respect to the aniline component, accommodating both electron-donating and electron-withdrawing substituents with good to excellent yields.[3] For instance, the synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid proceeds in 82% yield on a large scale using this modified protocol.[3]
The Pfitzinger reaction's primary limitation is its requirement for strongly basic conditions, which precludes the use of substrates with base-sensitive functional groups such as esters, amides, and some protecting groups.[2] However, it is a powerful method for accessing 2,3-disubstituted quinoline-4-carboxylic acids, which are not directly accessible through the standard Doebner reaction. The yields for the Pfitzinger reaction are generally reported as moderate to good, though they can be highly substrate-dependent.[8]
Experimental Protocols
Doebner Hydrogen-Transfer Reaction: General Procedure[3]
This protocol is a representative example of the modified Doebner reaction for anilines with electron-withdrawing groups.
Materials:
-
Substituted aniline (1.0 equiv)
-
Benzaldehyde (or other aldehyde, 2.0 equiv)
-
Pyruvic acid (1.2 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF) (1.0 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the aniline and aldehyde in acetonitrile, add BF₃·OEt₂ or BF₃·THF at room temperature.
-
Heat the mixture to 65 °C.
-
Add a solution of pyruvic acid in acetonitrile dropwise to the reaction mixture over several hours.
-
Continue heating at 65 °C until the reaction is complete (typically monitored by TLC or LC-MS).
-
After cooling to room temperature, perform a standard aqueous workup. The product often precipitates upon neutralization and can be collected by filtration.
Figure 3: Doebner Hydrogen-Transfer Reaction Workflow
Pfitzinger Reaction: General Procedure[8][9]
This protocol outlines a conventional method for the Pfitzinger synthesis.
Materials:
-
Isatin (or substituted isatin, 1.0 equiv)
-
Carbonyl compound (e.g., ketone or aldehyde, 1.0-1.2 equiv)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (excess)
-
Ethanol or water
-
Hydrochloric acid (HCl) or Acetic acid for acidification
Procedure:
-
Dissolve the isatin and the carbonyl compound in ethanol or an aqueous solution of the base.
-
Heat the mixture to reflux for an extended period (typically several hours to 24 hours).[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Acidify the mixture with HCl or acetic acid to precipitate the quinoline-4-carboxylic acid product.
-
Collect the solid product by filtration, wash with water, and dry. The product can be further purified by recrystallization.
Figure 4: Pfitzinger Reaction Workflow
Conclusion and Recommendations
The Doebner and Pfitzinger reactions are complementary, rather than competing, methods for the synthesis of quinoline-4-carboxylic acids. The choice between them should be guided by the specific substitution pattern of the target molecule and the functional groups present in the starting materials.
Choose the Doebner reaction when:
-
A wide variety of substituted anilines and aldehydes are readily available.
-
The target quinoline is substituted at the 2-position and on the benzo ring.
-
The aniline precursor contains electron-withdrawing groups (the modified hydrogen-transfer protocol is highly recommended in this case).
Choose the Pfitzinger reaction when:
-
The target quinoline requires substitution at both the 2- and 3-positions.
-
The starting materials are stable under strongly basic conditions.
-
Isatin and the corresponding carbonyl compound are more accessible than the aniline/aldehyde/pyruvic acid combination.
By carefully considering the mechanistic nuances, substrate scope, and reaction conditions of both the Doebner and Pfitzinger reactions, researchers can make an informed decision to efficiently and effectively synthesize their desired quinoline-4-carboxylic acid derivatives, thereby accelerating the drug discovery and development process.
References
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A Comparative Guide to the Antioxidant Activity of Quinoline-4-Carboxylic Acid Isomers: A Case of Misdirected Potential
Introduction: The Allure and Ambiguity of the Quinoline Scaffold
To researchers, scientists, and drug development professionals, the quinoline moiety is a familiar and highly valued scaffold. Its presence in numerous natural products and synthetic bioactive compounds has cemented its status as a "privileged structure" in medicinal chemistry.[1] Derivatives of quinoline have demonstrated a vast array of therapeutic activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects.[1] Given the pervasive role of oxidative stress in a multitude of pathological conditions, there is considerable interest in the antioxidant potential of novel chemical entities. Consequently, the quinoline ring system has been a focal point of such investigations.
This guide provides a comparative analysis of the antioxidant activity of three key positional isomers of quinoline carboxylic acid: quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and the titular quinoline-4-carboxylic acid. However, as we will explore through a critical evaluation of existing data and theoretical principles, the antioxidant potential of these fundamental isomers is not as straightforward as one might assume. This analysis will delve into the causality behind their observed activities, or lack thereof, and provide a scientifically grounded perspective for researchers considering these molecules as starting points for drug discovery programs.
The Underwhelming Reality: A Lack of Direct Radical Scavenging Activity
A pivotal study examining the biological activities of several quinoline derivatives, including the 2-, 3-, and 4-carboxylic acid isomers, reported a striking finding: all tested compounds demonstrated a lack of antioxidative DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging capacity when compared to the standard antioxidant, ascorbic acid.[2] This is a critical piece of data that challenges the initial hypothesis that these simple quinoline carboxylic acids would be potent antioxidants.
The absence of significant activity in the DPPH assay, a widely used method for screening antioxidant potential, suggests that these isomers are poor hydrogen or electron donors. This finding directs our investigation towards understanding the underlying structural and electronic factors that govern this inactivity.
Deconstructing the Inactivity: A Structure-Activity Relationship (SAR) Perspective
The antioxidant activity of a molecule is intrinsically linked to its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The stability of the resulting antioxidant radical is paramount. For many phenolic and heterocyclic antioxidants, the presence of electron-donating groups (EDGs), such as hydroxyl (-OH) or methoxy (-OCH3) groups, is crucial for enhancing their radical scavenging ability. These groups can delocalize the unpaired electron of the radical through resonance, thus stabilizing it.
Conversely, the carboxylic acid (-COOH) group is a well-known electron-withdrawing group (EWG). The presence of an EWG on an aromatic ring deactivates it towards electrophilic attack and can hinder the donation of electrons or hydrogen atoms. This electronic effect likely plays a significant role in the observed lack of antioxidant activity of the quinoline carboxylic acid isomers. The electron-withdrawing nature of the carboxylic acid group reduces the electron density on the quinoline ring system, making it less inclined to donate an electron to a radical species.
The position of the carboxylic acid group (C2, C3, or C4) will undoubtedly modulate this electronic effect, leading to subtle differences in the electron distribution across the quinoline ring. However, the overarching influence of the EWG appears to be the dominant factor contributing to their poor radical scavenging capabilities in assays like the DPPH.
It is important to note that while direct radical scavenging may be limited, these compounds might exhibit antioxidant effects through other mechanisms, such as metal chelation. The nitrogen atom in the quinoline ring and the carboxylic acid group could potentially coordinate with pro-oxidant metal ions like Fe²⁺ or Cu²⁺, thereby preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals. One study has speculated that chelation with divalent metals could be a potential molecular mechanism for the pharmacological activities of these compounds.[2]
A Broader Perspective: Choosing the Right Assay
The observation of inactivity in the DPPH assay underscores the importance of employing a battery of antioxidant assays that operate via different mechanisms. While DPPH is a valuable screening tool, it is not universally applicable. Assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power) assays should be considered for a more comprehensive evaluation.
-
ABTS Assay: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. It is applicable to both hydrophilic and lipophilic antioxidants and is less susceptible to steric hindrance than the DPPH assay.
-
FRAP Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. It is a measure of the total reducing power of a sample.
Experimental Design for a Comprehensive Comparative Analysis
For research teams aiming to definitively characterize the antioxidant potential of these isomers, a rigorous experimental protocol is essential. The following outlines the key steps for a comparative study.
Synthesis of Quinoline Carboxylic Acid Isomers
The synthesis of the three isomers can be achieved through established named reactions in organic chemistry.
1. Quinoline-4-carboxylic acid: The Pfitzinger reaction is a classical and effective method.[4][5]
-
Reaction: Isatin is reacted with a carbonyl compound containing an α-methylene group (e.g., pyruvic acid) in the presence of a base.
-
Mechanism: The base hydrolyzes isatin to an intermediate that then condenses with the carbonyl compound, followed by cyclization and dehydration to form the quinoline-4-carboxylic acid.
2. Quinoline-3-carboxylic acid: The Doebner-von Miller reaction provides a viable route.[6]
-
Reaction: Aniline is reacted with an α,β-unsaturated carbonyl compound (e.g., acrolein, derived from glycerol) in the presence of an acid catalyst.
-
Mechanism: The reaction proceeds through a 1,4-addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation.
3. Quinoline-2-carboxylic acid: The Friedländer synthesis is a suitable method.[7]
-
Reaction: An o-aminobenzaldehyde or o-aminoketone is condensed with a compound containing a reactive α-methylene group (e.g., pyruvic acid).
-
Mechanism: This involves an initial aldol-type condensation followed by cyclodehydration.
Antioxidant Activity Assays: A Multi-Mechanistic Approach
A robust evaluation of antioxidant activity necessitates the use of multiple assays that probe different mechanisms of action.
DPPH Radical Scavenging Assay Protocol
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Prepare stock solutions of the quinoline carboxylic acid isomers and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions.
-
Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the addition of the sample solutions at different concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay Protocol
-
Preparation of ABTS radical cation (ABTS•+): React a 7 mM ABTS solution with 2.45 mM potassium persulfate and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a small volume of the diluted ABTS•+ solution to the sample solutions at different concentrations.
-
Measurement: Record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation: Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
-
Preparation of FRAP reagent: Mix acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction: Add the FRAP reagent to the sample solutions.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.
-
Calculation: Construct a standard curve using a known antioxidant (e.g., FeSO₄ or Trolox) and express the results as TEAC.
Comparative Data Summary (Hypothetical)
Based on the available literature for related compounds, a hypothetical outcome of a comprehensive study is presented below. It is crucial to emphasize that this table is for illustrative purposes and requires experimental validation.
| Isomer | DPPH (IC50, µg/mL) | ABTS (TEAC) | FRAP (TEAC) |
| Quinoline-2-carboxylic acid | > 1000 (Inactive) | Low | Low |
| Quinoline-3-carboxylic acid | > 1000 (Inactive) | Low | Low |
| Quinoline-4-carboxylic acid | > 1000 (Inactive) | Low | Low |
| Ascorbic Acid (Control) | ~ 5 | High | High |
Conclusion and Future Directions for Drug Development Professionals
The evidence strongly suggests that the parent quinoline-2-, -3-, and -4-carboxylic acid isomers are not potent direct antioxidants, primarily due to the electron-withdrawing nature of the carboxylic acid group. While they may possess some residual reducing capacity or metal-chelating properties, their utility as primary antioxidants is limited.
For researchers in drug development, this guide serves not as a discouragement, but as a strategic directive. The quinoline carboxylic acid scaffold should not be dismissed, but rather its strengths should be leveraged appropriately. The documented anti-inflammatory and antiproliferative activities of these isomers present a more promising avenue for investigation.[2]
Future research should focus on:
-
Derivatization: Introducing electron-donating groups, particularly hydroxyl groups, onto the quinoline ring is a well-established strategy to enhance antioxidant activity. The position of these substituents will be critical in determining the ultimate potency.
-
Exploring Alternative Mechanisms: Further investigation into the metal-chelating properties of these isomers and their derivatives is warranted.
-
Focusing on Other Biological Targets: The quinoline carboxylic acid core can serve as an excellent starting point for the design of inhibitors of various enzymes or receptor modulators, where direct antioxidant activity is not the primary therapeutic goal.
References
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Macías-Pérez, E., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 24(1), 599. Available at: [Link]
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Astuti, P., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 160-164. Available at: [Link]
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Al-Qaisi, J. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6529. Available at: [Link]
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El-Sayed, M. A., et al. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. ACS Omega, 6(16), 10866-10878. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1234, Quinoline-2-carboxylic acid. Retrieved January 26, 2026 from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5610, Quinoline-3-carboxylic acid. Retrieved January 26, 2026 from [Link].
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Choudhary, A., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 17(2), 180. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6713, Quinoline-4-carboxylic acid. Retrieved January 26, 2026 from [Link].
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Sreelatha, T., & Padma, P. R. (2009). Antioxidant activity and total phenolic content of Ficus microcarpa L. leaves. Indian Journal of Pharmaceutical Sciences, 71(4), 415. Available at: [Link]
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Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. Available at: [Link]
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Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. Available at: [Link]
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Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. Available at: [Link]
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Manske, R. H. F. (2009). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144. Available at: [Link]
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Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
